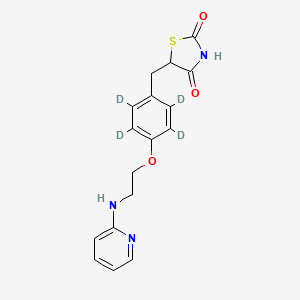
N-Desmethyl Rosiglitazone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Desmethyl Rosiglitazone-d4” is a deuterium-labeled version of N-Desmethyl Rosiglitazone . It is an impurity of Rosiglitazone, an anti-diabetic drug in the thiazolidinedione class .
Synthesis Analysis
The synthesis of “N-Desmethyl Rosiglitazone-d4” involves the incorporation of stable heavy isotopes of hydrogen (deuterium), carbon, and other elements into the drug molecule . This process, known as deuteration, is often used as a tracer for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of “N-Desmethyl Rosiglitazone-d4” is C17H13D4N3O3S . Its molecular weight is 347.42 .Chemical Reactions Analysis
“N-Desmethyl Rosiglitazone-d4” is a metabolite of Rosiglitazone, which is metabolized by CYP450 enzymes into two main metabolites: N-desmethyl rosiglitazone (N-Dm-R) and ρ-hydroxy rosiglitazone (ρ-OH-R) .Physical And Chemical Properties Analysis
“N-Desmethyl Rosiglitazone-d4” is an off-white to pale beige solid . Its molecular weight is 347.42, and its molecular formula is C17H13D4N3O3S .Applications De Recherche Scientifique
Quantitative Analysis in Human Plasma : N-Desmethyl Rosiglitazone, along with Rosiglitazone, can be quantitatively analyzed in human plasma. This is achieved through liquid chromatography and tandem mass spectrometry methods, which use N-Desmethyl Rosiglitazone-d4 as an internal standard. This methodology aids in clinical pharmacokinetic studies of Rosiglitazone and its metabolites (O'Maille et al., 2008).
In Vitro Metabolism Characterization : Studies on the in vitro metabolism of Rosiglitazone using rat liver microsomal fraction have revealed important insights. This research helps in understanding the metabolic pathway of Rosiglitazone and the formation of its major metabolites, including N-Desmethyl Rosiglitazone (Calixto et al., 2011).
Pharmacokinetic Profiling in Diabetes Models : N-Desmethyl Rosiglitazone has been studied in pharmacokinetic profiling using animal models of diabetes. Such studies assist in understanding the behavior of Rosiglitazone and its metabolites in pathological conditions like diabetes (Ahn, 2015).
Drug-Drug Interaction Studies : Research on the interaction between drugs like gemfibrozil and Rosiglitazone has shown significant effects on the plasma concentrations of Rosiglitazone and its metabolites, including N-Desmethyl Rosiglitazone. These findings are crucial for understanding drug interactions in diabetic treatments (Niemi et al., 2003).
Analysis in Liver Microsomal Preparations : Techniques like hollow-fiber liquid-phase microextraction have been developed for analyzing Rosiglitazone and its metabolites in liver microsomal preparations, which is valuable for studying drug metabolism and interactions (Calixto & Bonato, 2010).
Safety And Hazards
Orientations Futures
“N-Desmethyl Rosiglitazone-d4” is primarily used for research purposes . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs , suggesting that “N-Desmethyl Rosiglitazone-d4” and other deuterated compounds may have future applications in drug development and pharmacological research .
Propriétés
IUPAC Name |
5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)/i4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQTVMXUIGXRMR-UGWFXTGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCNC3=CC=CC=N3)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Rosiglitazone-d4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)

![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)




